molecular formula C20H20N6 B5421544 2-[({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)amino]nicotinonitrile

2-[({2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl}methyl)amino]nicotinonitrile

Cat. No.: B5421544
M. Wt: 344.4 g/mol
InChI Key: APSOFSXGPSOPKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine rings could potentially be formed through a multi-step process involving condensation reactions . The nitrile group could be introduced through a reaction with a cyanide ion .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic pyridine rings would likely contribute to the compound’s stability and could influence its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the nitrile group could potentially be hydrolyzed to form a carboxylic acid . The amine groups could participate in reactions with acids to form amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar nitrile and amine groups could make the compound soluble in polar solvents .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising activity in preliminary tests, it could be further optimized and studied in more detail .

Properties

IUPAC Name

2-[[2-[methyl(2-pyridin-2-ylethyl)amino]pyridin-3-yl]methylamino]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6/c1-26(13-9-18-8-2-3-10-22-18)20-17(7-5-12-24-20)15-25-19-16(14-21)6-4-11-23-19/h2-8,10-12H,9,13,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSOFSXGPSOPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)C2=C(C=CC=N2)CNC3=C(C=CC=N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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